molecular formula C19H17ClN2O3S B284566 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B284566
M. Wt: 388.9 g/mol
InChI Key: BYNJCSDQCOBNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide, also known as CPTH-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPTH-2 is a small molecule inhibitor that targets the histone acetyltransferase, p300/CBP-associated factor (PCAF). This molecule has been shown to have a variety of effects on cellular processes and has the potential to be used in a range of research applications.

Mechanism of Action

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide works by inhibiting the activity of PCAF. PCAF is a histone acetyltransferase that acetylates histones, which leads to changes in chromatin structure and gene expression. By inhibiting PCAF, this compound can prevent histone acetylation and alter gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide in lab experiments is its specificity for PCAF. This allows researchers to study the effects of histone acetylation on gene expression without affecting other cellular processes. Additionally, this compound has been shown to be effective at low concentrations, which can reduce the potential for off-target effects. One limitation of using this compound is its potential toxicity. Studies have demonstrated that high concentrations of this compound can be toxic to cells and may affect cellular processes.

Future Directions

There are several potential future directions for the use of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide in scientific research. One area of interest is the study of the role of histone acetylation in disease processes. This compound could be used to investigate the effects of histone acetylation on disease progression and could potentially lead to the development of new therapies. Additionally, this compound could be used in the development of new cancer treatments. Studies have demonstrated that this compound can inhibit the growth of cancer cells, and further research could lead to the development of new cancer therapies based on this compound.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the reaction of 4-chlorobenzenethiol and ethyl 2-(2-ethoxyphenoxy)acetate to form N-(4-chlorophenyl)-2-(2-ethoxyphenoxy)acetamide. This intermediate compound is then reacted with thioamide and triethylamine to produce the final product, this compound.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide has been shown to have a range of potential applications in scientific research. One of the primary uses of this compound is in the study of epigenetics. This compound has been shown to inhibit the activity of PCAF, which is a histone acetyltransferase that plays a key role in the regulation of gene expression. By inhibiting PCAF, this compound can be used to study the effects of histone acetylation on gene expression and cellular processes.

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide

InChI

InChI=1S/C19H17ClN2O3S/c1-2-24-16-5-3-4-6-17(16)25-11-18(23)22-19-21-15(12-26-19)13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3,(H,21,22,23)

InChI Key

BYNJCSDQCOBNAI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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